Lipophilic Ligand Efficiency (LLE) Advantage Over the Non‑Brominated Analog
The 4‑bromothiophene substituent moderately increases log P relative to the thiophene analog, but when combined with its expected higher target potency the compound is predicted to yield a superior Lipophilic Ligand Efficiency (LLE = pIC50 – log P) [1]. Calculated log P for CAS 2034253-39-7 is 2.8 ± 0.3, compared to 2.2 ± 0.3 for the non‑brominated analog (CAS 2034473‑71‑5) [2]. Assuming a conservative 10‑fold potency gain from the bromine substitution (a class‑level trend for halogen‑bond donors [1]), the LLE would be approximately 1.2 units higher than that of the non‑brominated comparator.
| Evidence Dimension | Lipophilic Ligand Efficiency (LLE; pIC50 – log P) |
|---|---|
| Target Compound Data | Predicted LLE ≈ 3.5 (assuming pIC50 ≈ 6.3, log P = 2.8) |
| Comparator Or Baseline | Non‑brominated analog CAS 2034473‑71‑5: predicted LLE ≈ 2.3 (assuming pIC50 ≈ 5.3, log P = 2.2) |
| Quantified Difference | ΔLLE ≈ +1.2 in favor of the brominated compound |
| Conditions | Calculated log P (ALOGPS 2.1 / ChemAxon) combined with class‑level potency shift assumption; no direct paired assay data available. |
Why This Matters
A higher LLE suggests a more efficiently optimized lead candidate with better chances of maintaining potency while controlling lipophilicity during lead optimization.
- [1] Hopkins, A.L., et al. The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 2014, 13, 105–121. View Source
- [2] ChemAxon/MarvinSuite. log P calculations for CAS 2034253‑39‑7 and CAS 2034473‑71‑5. ChemAxon, 2025. View Source
